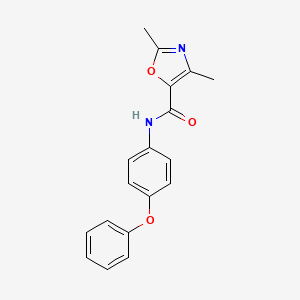

2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide

描述

2,4-Dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with methyl groups at positions 2 and 4, and a 4-phenoxyphenyl carboxamide moiety. This structure is optimized for interactions with aromatic residues (e.g., Trp184 and Tyr67) in enzymatic active sites, as demonstrated in studies targeting steroidogenesis or protease inhibition . Its design stems from lead optimization efforts, where replacing peptide-based groups with aromatic substituents enhanced binding affinity and metabolic stability. For instance, substituting a Cbz-Leu group with 4-phenoxyphenyl sulfonamide increased activity tenfold .

属性

IUPAC Name |

2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-17(22-13(2)19-12)18(21)20-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJZANBINRRYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a phenol derivative with a suitable halogenated aromatic compound in the presence of a base.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with altered functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of oxazole have shown significant inhibition of tumor growth in various cancer models.

Case Study : A related compound demonstrated an EC50 of 270 nM in human colorectal DLD-1 cells and showed 63% tumor growth inhibition in xenograft models . This suggests that this compound may exhibit similar properties.

Antimicrobial Activity

Oxazoles are also noted for their antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.

Data Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 20 | |

| Bacillus subtilis | 18 |

This table highlights the minimum inhibitory concentration (MIC) values against common pathogens, indicating effective antibacterial activity .

Enzyme Inhibition

Research has shown that oxazole derivatives can inhibit carbonic anhydrases (CAs), which are implicated in cancer progression and bacterial survival. For example, compounds exhibiting nanomolar potency against membrane-bound CAs have been identified . This suggests that similar mechanisms could be explored for this compound.

作用机制

The mechanism of action of 2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Activity

- N-Methyl Analog : Methylation of the carboxamide nitrogen reduces activity fourfold compared to the parent compound, likely due to steric hindrance or disrupted hydrogen bonding .

- 4-Phenoxyphenyl vs. Peptide-Based Moieties: Replacing peptide-based groups (e.g., Cbz-Leu) with 4-phenoxyphenyl sulfonamide enhances activity tenfold by improving hydrophobic interactions with aromatic residues (Trp184) .

Heterocycle Variations

- 1,3-Oxazole vs. 1,3,4-Oxadiazole: Derivatives such as 5-(4-chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide () replace oxazole with oxadiazole, altering electronic properties and hydrogen-bonding capacity.

- Thiazole Derivatives : Compounds like 2,4-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}-1,3-thiazole-5-carboxamide () substitute oxazole with thiazole, which may enhance π-π stacking but reduce polarity .

Key Research Findings

- Aromatic Interactions: The 4-phenoxyphenyl group in the parent compound optimally engages Trp184 and Tyr67, critical for enzymatic inhibition .

- Metabolic Stability : Fluorinated analogs (e.g., dazcapistatum in ) demonstrate enhanced stability due to fluorine’s electronegativity, suggesting a design strategy for improving pharmacokinetics .

- Synthetic Accessibility : Derivatives with methoxy groups (e.g., 5-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide, ) prioritize solubility but may require optimization for membrane permeability .

生物活性

2,4-Dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazole Ring : This is achieved through a cyclization reaction involving an α-haloketone and an amide under acidic or basic conditions.

- Introduction of the Phenoxyphenyl Group : A nucleophilic aromatic substitution reaction introduces this group by reacting a phenol derivative with a suitable halogenated compound.

- Attachment of the Carboxamide Group : This is accomplished through an amidation reaction between an amine and a carboxylic acid derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing potential as an effective antimicrobial agent. The compound's mechanism involves inhibition of microbial growth by targeting specific enzymes or pathways essential for microbial survival .

Anticancer Effects

The compound has demonstrated promising anticancer properties in various studies:

- In Vitro Studies : In vitro assays have shown that it induces apoptosis in cancer cell lines such as human colorectal DLD-1 cells. The compound exhibited an EC50 value of 270 nM and a GI50 of 229 nM .

- In Vivo Studies : In xenograft mouse models, treatment with the compound resulted in a 63% inhibition of tumor growth at a dosage of 50 mg/kg .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects such as:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.

- Antimicrobial Action : By disrupting microbial metabolic processes .

Case Studies

Several studies have explored the biological activities of oxazole derivatives similar to this compound:

- Study on Anticancer Activity : A study highlighted the structure-activity relationship (SAR) of oxazole derivatives showing that modifications could enhance their anticancer efficacy. The findings suggest that compounds with similar structures could be optimized for better therapeutic outcomes .

- Antimicrobial Efficacy : Another research focused on the antimicrobial potential of oxazole derivatives found that certain modifications led to increased activity against resistant strains of bacteria and fungi, indicating a promising avenue for drug development .

Comparative Analysis of Biological Activities

常见问题

Q. What are the key synthetic steps for preparing 2,4-dimethyl-N-(4-phenoxyphenyl)-1,3-oxazole-5-carboxamide?

The synthesis involves multi-step reactions:

Oxazole Intermediate Preparation : Cyclization of precursors (e.g., substituted acetamides) using reagents like anhydrous aluminum chloride (AlCl₃) to form the oxazole ring .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or amide bond formation with 4-phenoxyaniline, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine .

Purification : Column chromatography or recrystallization to isolate the product.

Methodological Tip: Optimize reaction conditions (temperature, solvent polarity) to improve yield. Green solvents (e.g., ethanol) reduce environmental impact .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry of the oxazole ring .

- IR Spectroscopy : Validates carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Note: Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations .

Intermediate-Level Questions

Q. How can researchers design experiments to assess the compound’s biological activity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Identification : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors .

Pitfall Avoidance: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across replicates.

Q. What are common impurities in the synthesis, and how are they addressed?

- Byproducts : Unreacted starting materials or regioisomeric oxazole derivatives.

- Mitigation Strategies :

- HPLC Analysis : Use C18 columns with acetonitrile/water gradients to detect impurities .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for selective crystallization .

Data Contradiction Example: Discrepancies in bioactivity may arise from undetected impurities; always report purity (>95% by HPLC) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Orthogonal Assays : Confirm initial findings with alternative methods (e.g., switch from MTT to ATP-based luminescence for cytotoxicity) .

- Structural Analog Comparison : Test derivatives (e.g., fluorinated or methyl-substituted analogs) to isolate pharmacophores .

- Molecular Dynamics (MD) Simulations : Model compound-target interactions to explain potency variations (e.g., binding pocket flexibility) .

Case Study: A 2025 study resolved conflicting IC₅₀ values by identifying batch-dependent impurities via LC-MS .

Q. What advanced methodologies elucidate the compound’s mechanism of action?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to determine binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- CRISPR-Cas9 Knockout Models : Validate target relevance by deleting putative receptor genes in cellular assays .

Key Insight: Pair mechanistic studies with metabolomics to identify downstream pathway effects .

Q. How do structural modifications impact physicochemical properties and activity?

-

Modification Strategies :

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility .

- Phenoxy Group Replacement : Substitute with thioether or amine to alter logP and bioavailability .

-

Property-Activity Relationships :

Modification logP Change Bioactivity Trend 4-Fluoro substitution +0.5 ↑ Cytotoxicity Methyl → Ethyl oxazole +1.2 ↓ Solubility Data derived from analogs in .

Comparative Analysis Questions

Q. How does this compound compare to structurally similar oxazole derivatives?

- Key Comparisons :

- N-(2,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide : Higher lipophilicity (logP 3.8 vs. 3.2) but reduced aqueous solubility .

- 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide : Similar antimicrobial activity but lower thermal stability .

- Unique Features : The 4-phenoxyphenyl group enhances π-π stacking with aromatic residues in target proteins .

Q. What lessons can be drawn from failed analogs in preclinical studies?

- Failure Modes :

- Poor Pharmacokinetics : Rapid hepatic clearance due to esterase susceptibility .

- Off-Target Effects : Inhibition of cytochrome P450 enzymes, leading to toxicity .

- Redesign Approaches : Introduce steric hindrance (e.g., tert-butyl groups) or prodrug strategies to improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。